

An In-Depth Technical Guide to SU5204 (CAS Number: 186611-11-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetic, cell-permeable, indolinone-based compound that functions as a tyrosine kinase inhibitor. Identified by the Chemical Abstracts Service (CAS) number 186611-11-0, its systematic name is 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one. This molecule has garnered interest within the research community for its inhibitory activity against key signaling proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive overview of the technical data and experimental methodologies related to **SU5204**.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of **SU5204** is presented below.



Property	Value	Reference
CAS Number	186611-11-0	Generic
Molecular Formula	C17H15NO2	Generic
Molecular Weight	265.31 g/mol	Generic
Appearance	Solid	Generic
Solubility	DMSO	[1]

In Vivo Formulation: For animal studies, a common vehicle for **SU5204** administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to dissolve **SU5204** in DMSO first before sequential addition of the other components.[1]

Mechanism of Action and Biological Targets

SU5204 exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Primary Targets and In Vitro Potency

The primary molecular targets of **SU5204** that have been characterized are VEGFR-2 (also known as KDR or FLK-1) and HER2 (also known as ErbB2). The half-maximal inhibitory concentrations (IC₅₀) determined in cell-free assays are summarized in the table below.

Target	IC50 (μM)	Assay Type
VEGFR-2 (FLK-1)	4	Cell-free kinase assay
HER2	51.5	Cell-free kinase assay

Signaling Pathways

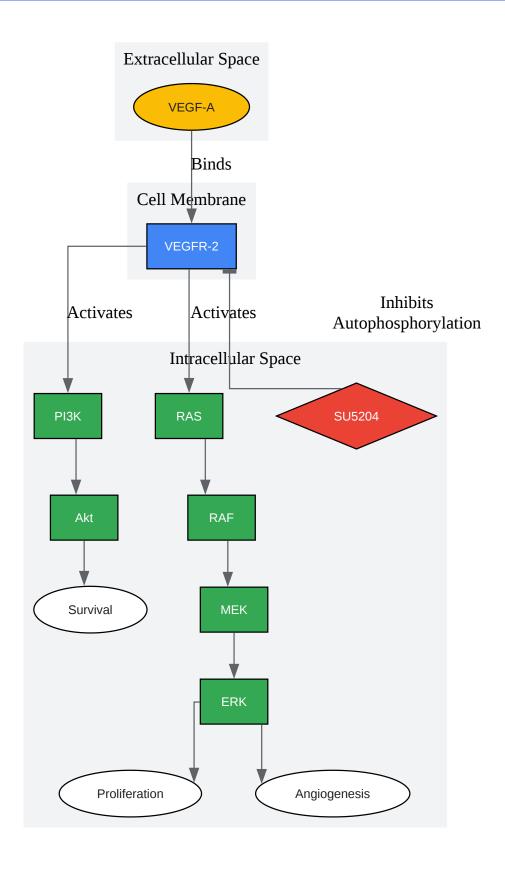
SU5204's inhibition of VEGFR-2 and HER2 disrupts critical signaling pathways implicated in tumorigenesis and angiogenesis.



VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling. **SU5204** blocks this initial phosphorylation step.





Click to download full resolution via product page

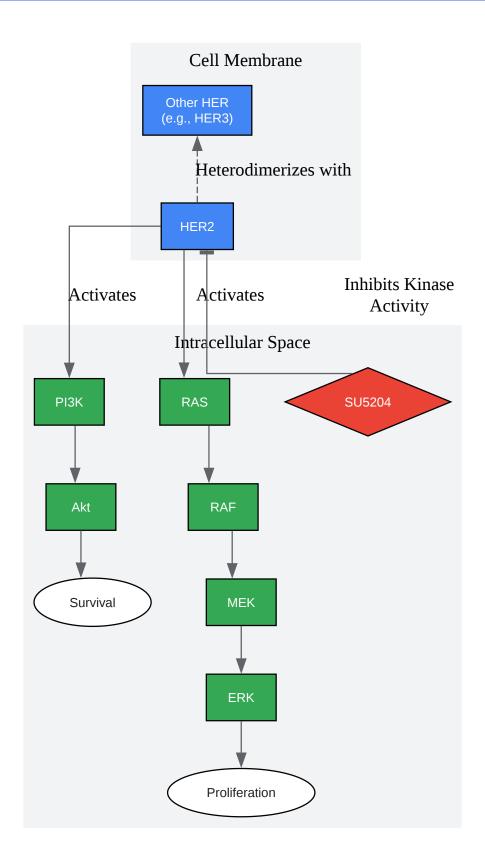
VEGFR-2 signaling pathway and point of inhibition by SU5204.



HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor family and is overexpressed in several cancers. Its activation, often through heterodimerization with other HER family members, leads to the activation of the PI3K/Akt and Ras/MAPK pathways. **SU5204** inhibits the intrinsic kinase activity of HER2.





Click to download full resolution via product page

HER2 signaling pathway and point of inhibition by SU5204.

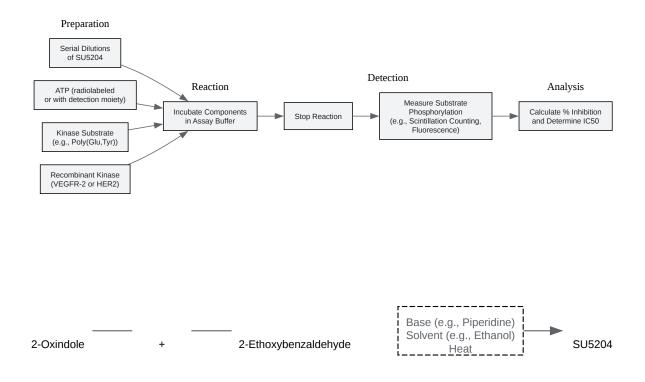


Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assays relevant to the characterization of **SU5204**.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of **SU5204** on the enzymatic activity of isolated kinases.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to SU5204 (CAS Number: 186611-11-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2805333#su5204-cas-number-186611-11-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com